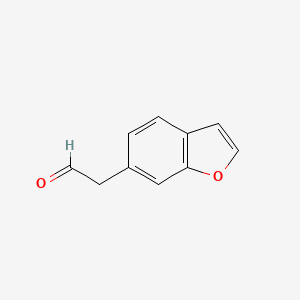
6-Benzofuranylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-6-yl)acetaldehyde is an organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acetaldehyde group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate aldehydes under acidic or basic conditions .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, using copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent can yield trifluoroethyl-substituted benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-6-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-(Benzofuran-6-yl)acetic acid.
Reduction: 2-(Benzofuran-6-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzofuran-6-yl)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-6-yl)acetaldehyde involves its interaction with various molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, which are involved in critical biological pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a potent inhibitor.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-(Benzofuran-2-yl)acetaldehyde: A positional isomer with different biological activities.
Benzothiophene: A sulfur analog with distinct pharmacological properties.
Uniqueness: 2-(Benzofuran-6-yl)acetaldehyde stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug discovery highlight its significance in scientific research .
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBONOROJWJFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
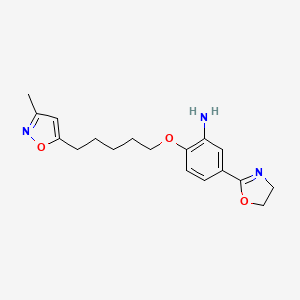
![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
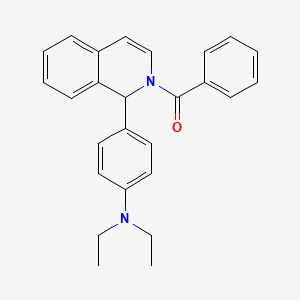
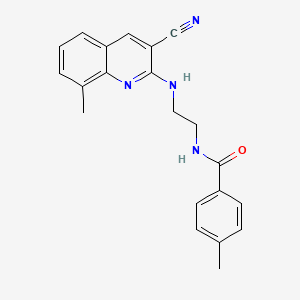

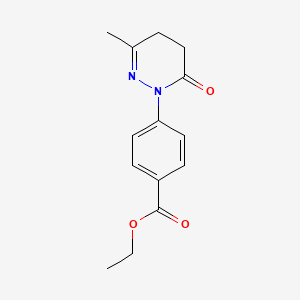
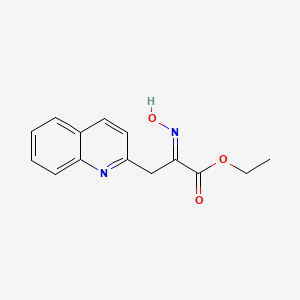

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
